![molecular formula C44H44Cl2N2P2Ru B3136970 Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) CAS No. 429678-11-5](/img/structure/B3136970.png)
Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)
Overview
Description
“Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II)” is a complex compound that is used as an enantioselective catalyst for the asymmetric hydrogenation of α,β-unsaturated olefins . It is also an efficient catalyst for the asymmetric reduction of carbonyl groups, such as β-ketoesters .
Synthesis Analysis
This compound is used as a catalyst in the asymmetric synthesis of chiral δ-lactones and in the stereoselective synthesis of (hydroxy)amino acids via asymmetric hydrogenation of aminoketo esters .Molecular Structure Analysis
The empirical formula of this compound is C58H48Cl2N2P2Ru . Its molecular weight is 1006.94 .Chemical Reactions Analysis
This compound acts as an enantioselective catalyst for the asymmetric hydrogenation of α,β-unsaturated olefins . It is also an efficient catalyst for the asymmetric reduction of carbonyl groups, such as β-ketoesters .Physical And Chemical Properties Analysis
This compound is a solid . It has a melting point of 351-353 °C . It should be stored at a temperature of -20°C .Scientific Research Applications
Enantioselective Catalysis
The compound is a chiral ligand that is often used in enantioselective catalysis . The chiral backbone is present in a variety of metal complexes which are employed in enantioselective catalysis .
Chiral Discrimination
This compound is used in chiral discrimination, which is the ability to differentiate between two enantiomers .
Molecular Recognition
Molecular recognition, which involves the interaction between two or more molecules through noncovalent bonding, is another field where this compound finds its application .
Supramolecular Chemistry
In supramolecular chemistry, which studies the association of two or more molecules, this compound is used due to its ability to form noncovalent bonds .
Metal Extraction
The compound is also used in metal extraction processes .
Biochemical and Pharmaceutical Applications
In the biochemical and pharmaceutical industries, this compound is used due to its chiral properties .
Organocatalysts Synthesis
A four-step synthesis process of bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold containing a 1,2-benzenediamine H-bond donor was developed .
Cross-Coupling Reactions
This compound is suitable for various cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions .
properties
IUPAC Name |
(1R,2R)-1-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;ruthenium(2+);dichloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H44N2P2.2ClH.Ru/c1-5-21-37(22-6-1)47(38-23-7-2-8-24-38)43-31-17-13-19-35(43)33-45-41-29-15-16-30-42(41)46-34-36-20-14-18-32-44(36)48(39-25-9-3-10-26-39)40-27-11-4-12-28-40;;;/h1-14,17-28,31-32,41-42,45-46H,15-16,29-30,33-34H2;2*1H;/q;;;+2/p-2/t41-,42-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUWPYVEQOFGTQ-KGDVQYBBSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-].[Ru+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7.[Cl-].[Cl-].[Ru+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H44Cl2N2P2Ru | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
834.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) | |
CAS RN |
429678-11-5 | |
Record name | Dichloro{(1R,2R)-N,N-bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine}ruthenium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.